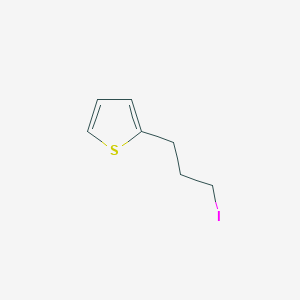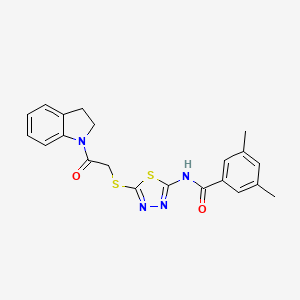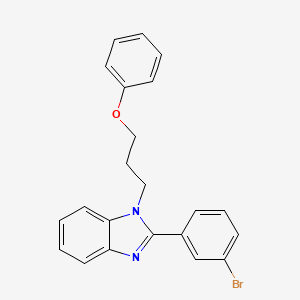
2-(3-Iodopropyl)thiophène
Vue d'ensemble
Description
2-(3-Iodopropyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound 2-(3-Iodopropyl)thiophene is characterized by the presence of an iodopropyl group attached to the second carbon of the thiophene ring
Applications De Recherche Scientifique
2-(3-Iodopropyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the fabrication of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of biological pathways and molecular interactions.
Mécanisme D'action
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in inflammatory responses, making them potential targets for anti-inflammatory drugs .
Mode of Action
Thiophene derivatives are known to inhibit the activity of cox and lox enzymes . By inhibiting these enzymes, thiophene-based compounds can potentially disrupt the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Biochemical Pathways
, the inhibition of COX and LOX enzymes can impact the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Therefore, the inhibition of COX and LOX enzymes can potentially reduce inflammation .
Pharmacokinetics
The compound’s molecular weight (25212) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Based on the known effects of thiophene derivatives, it can be hypothesized that 2-(3-iodopropyl)thiophene may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators .
Analyse Biochimique
Biochemical Properties
Thiophene-based analogs, such as 2-(3-Iodopropyl)thiophene, have been studied for their potential role in biochemical reactions . For instance, some thiophene-based sulfonamides have shown potent inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The interaction of 2-(3-Iodopropyl)thiophene with these enzymes could potentially influence various biochemical processes.
Cellular Effects
For instance, they have been found to have anticancer , anti-inflammatory , and antimicrobial properties . These effects suggest that 2-(3-Iodopropyl)thiophene could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiophene-based molecules have been found to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
Thiophene derivatives have been found to interact with various enzymes and cofactors , suggesting that 2-(3-Iodopropyl)thiophene could potentially be involved in various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodopropyl)thiophene can be achieved through several methods. One common approach involves the halogenation of propylthiophene. The reaction typically proceeds as follows:
Starting Material: Propylthiophene
Reagent: Iodine (I2)
Catalyst: A suitable catalyst such as copper(I) iodide (CuI)
Solvent: An organic solvent like acetonitrile (CH3CN)
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.
The reaction mechanism involves the formation of an iodopropyl intermediate, which subsequently undergoes cyclization to form 2-(3-Iodopropyl)thiophene.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Iodopropyl)thiophene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodopropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodopropyl group can be reduced to form the corresponding propylthiophene.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and reduced thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromopropyl)thiophene
- 2-(3-Chloropropyl)thiophene
- 2-(3-Fluoropropyl)thiophene
Uniqueness
2-(3-Iodopropyl)thiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
IUPAC Name |
2-(3-iodopropyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNKVDHVPNGONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2422616.png)
![1-[(1-Hydroxycyclopentyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2422617.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)
![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2422628.png)

